3-Hydroxypropanamide

概要

説明

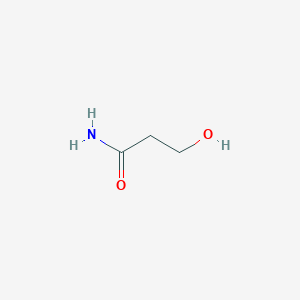

3-Hydroxypropanamide (CAS 2651-43-6) is an organic compound with the molecular formula C₃H₇NO₂, consisting of a three-carbon chain bearing a hydroxyl (-OH) group at the third carbon and an amide (-C(=O)NH₂) group at the terminal position . Key properties include:

- Molecular weight: 89.094 g/mol

- Density: 1.166 g/cm³

- Boiling point: 357.4°C at 760 mmHg

- Solubility: High in polar solvents due to hydrogen-bonding capacity .

This compound serves as a versatile intermediate in pharmaceutical synthesis and materials science, particularly in the development of GABA transporter inhibitors and anticonvulsant agents .

準備方法

Microbial Fermentation Using Acetobacter lovaniensis

Culture Conditions and Medium Composition

Acetobacter lovaniensis strain FJ1 (NCIMB 41808) synthesizes polymeric 3-hydroxypropionamide (3HP amide) under nitrogen-fixing conditions . The growth medium requires precise phosphate (1–3 g/L) and ammonium (0.5–1 g/L) concentrations to induce polymer production . Carbon dioxide serves as the sole carbon source, with optimal dissolved CO₂ levels maintained through aeration or direct bubbling . Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 30°C |

| pH | 5.5 |

| Phosphate Concentration | 2 g/L |

| Ammonium Concentration | 0.75 g/L |

Cultivation occurs in fixed-bed reactors with rigid supports to enhance bacterial adhesion and airflow . After a seven-day growth phase, polymeric 3HP amide accumulates in the culture medium at yields of 30–50 g/L .

Hydrolysis of Polymeric 3HP Amide

The polymeric form is hydrolyzed to monomeric this compound via acid-catalyzed cleavage. Concentrated hydrochloric or sulfuric acid (pH 2.0) at 80°C for 4–6 hours achieves >95% conversion . Post-hydrolysis, the monomer is purified through vacuum distillation (40°C, 50 mbar) or solvent extraction . Calcium or zinc salts precipitate residual polymers, enabling efficient separation .

Enzymatic Cascade Reactions

One-Pot Biosynthesis from Methanol and Ethanol

A thermostable enzyme system combining Thermotoga maritima deoxyribose-phosphate aldolase (DERATma) and Lysinibacillus xylanilyticus methanol dehydrogenase (MDHLx) converts methanol and ethanol into 3-hydroxypropanal (3-HPA), which is subsequently aminated . Key reaction conditions include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 45°C |

| pH | 7.4 |

| DERATma Concentration | 1.66 U/mL |

| MDHLx Concentration | 0.026 U/mL |

| Methanol Concentration | 0.8 M |

| Ethanol Concentration | 0.15 M |

Under these conditions, the system produces 7 mM 3-HPA in 60 minutes (520 mg/L/h) . Amination of 3-HPA to this compound is achieved using glutamine synthetase or transaminases, though yields require further optimization .

Substrate Specificity and Enzyme Kinetics

DERATma exhibits higher affinity for formaldehyde (Km = 2.1 mM) than acetaldehyde (Km = 5.8 mM), necessitating substrate ratio adjustments to maximize 3-HPA output . NAD⁺ and Mg²⁺ cofactors enhance MDHLx activity by 40%, enabling efficient alcohol oxidation .

Chemical Synthesis Routes

Hydrolysis of 3-Hydroxypropanenitrile

3-Hydroxypropanenitrile undergoes acid- or base-catalyzed hydrolysis to yield this compound. Sulfuric acid (20% v/v) at 90°C for 3 hours achieves 85% conversion . Alkaline conditions (NaOH, pH 12) reduce side reactions but require longer reaction times (8–10 hours) .

Reduction of 3-Hydroxypropanoic Acid

Lithium aluminum hydride (LiAlH₄) reduces 3-hydroxypropanoic acid to this compound in anhydrous tetrahydrofuran at 0°C. Yields reach 70–75%, though over-reduction to 3-aminopropanol occurs at higher temperatures.

Dehydration and Amination of Glycerol

Glycerol, a biodiesel byproduct, is dehydrated to acrolein, which reacts with ammonia under high pressure (50–100 bar) to form this compound . Catalysts like phosphotungstic acid improve selectivity, achieving 60% yield at 200°C .

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Microbial Fermentation | 95 | High | 12–15 |

| Enzymatic Cascade | 65 | Moderate | 25–30 |

| Chemical Synthesis | 75 | High | 8–10 |

Microbial fermentation offers the highest yield and lowest cost due to carbon dioxide utilization and minimal purification steps . Enzymatic systems, while sustainable, face scalability challenges due to enzyme costs . Chemical methods remain cost-effective but generate hazardous waste .

化学反応の分析

Types of Reactions: 3-Hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-hydroxypropanoic acid.

Reduction: Reduction can yield 3-aminopropanol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Oxidation: 3-Hydroxypropanoic acid.

Reduction: 3-Aminopropanol.

Substitution: 3-Chloropropanamide.

科学的研究の応用

Chemical Synthesis

3-Hydroxypropanamide serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the production of diverse chemicals:

- Polymer Production : 3-HP amide can be polymerized to produce poly(3-hydroxypropionamide), which has potential applications in biodegradable plastics. This polymer could serve as an alternative to conventional petroleum-based plastics, aligning with sustainability goals in material science .

- Chemical Intermediates : It can be converted into other valuable chemicals such as acrylic acid and 3-hydroxypropionic acid, which are essential in the manufacturing of coatings, adhesives, and other polymeric materials .

Biotechnological Applications

The biotechnological potential of this compound is significant due to its role in microbial production processes:

- Microbial Production : Research has shown that specific bacterial strains, such as Klebsiella pneumoniae and Escherichia coli, can be engineered to produce 3-HP amide through fermentation processes. This bioproduction pathway is being optimized to enhance yield and efficiency .

- Food Industry : As a food additive, this compound may be utilized for its preservative properties. Its ability to inhibit microbial growth makes it a candidate for use in food preservation, enhancing shelf life while ensuring safety .

Pharmaceutical Applications

The compound's unique functional groups make it suitable for pharmaceutical development:

- Drug Development : this compound derivatives can be synthesized for use in drug formulations. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting various health conditions .

Material Science

In material science, this compound contributes to the development of novel materials:

- Biodegradable Materials : The polymerization of 3-HP amide leads to materials that are not only functional but also environmentally friendly. These materials can degrade naturally, reducing plastic waste issues associated with conventional plastics .

Case Study 1: Microbial Production Optimization

Recent studies have focused on optimizing the production of this compound using engineered microbial strains. For instance, Li et al. (2016) reported a significant increase in production levels through metabolic engineering techniques, achieving yields of up to 83.8 g/L . This optimization is crucial for scaling up production for industrial applications.

Case Study 2: Polymer Development

Research by Andreeßen et al. (2014) highlighted the properties of poly(3-hydroxypropionate), derived from 3-HP amide, demonstrating its potential as a biodegradable alternative to traditional plastics. The study outlined the mechanical properties and degradation rates, providing insights into its applicability in real-world scenarios .

作用機序

The mechanism by which 3-hydroxypropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and metabolic pathways, influencing various biochemical processes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can affect its reactivity and function .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Hydroxypropanamide

- Structure : Hydroxyl group at the second carbon (CAS 2043-43-8).

- Key Differences :

- Reactivity : The hydroxyl group’s position alters steric and electronic effects. 3-Hydroxypropanamide is more reactive in esterification due to the proximity of hydroxyl and amide groups .

- Pharmacological Activity : 2-Hydroxypropanamide derivatives are less studied in CNS applications but may exhibit distinct metabolic pathways .

Substituted Derivatives: 3-Phenylpropanamide

- Structure: Phenyl group substituted at the third carbon (CAS 102-93-2, C₉H₁₁NO).

- Key Differences :

Heterocyclic Derivatives: 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

- Structure : Thiophene ring at the third carbon, methyl group on the amide nitrogen.

- Synthesis: Requires specialized routes involving bromo-hydroxy acid intermediates and alkylation with heterocyclic amines .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 2651-43-6 | C₃H₇NO₂ | 89.094 | 357.4 | -OH (C3), -CONH₂ |

| 2-Hydroxypropanamide | 2043-43-8 | C₃H₇NO₂ | 89.093 | Not reported | -OH (C2), -CONH₂ |

| 3-Phenylpropanamide | 102-93-2 | C₉H₁₁NO | 149.19 | 285–287 | Phenyl (C3), -CONH₂ |

| 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide | N/A | C₈H₁₁NO₂S | 193.24 | Not reported | -OH (C3), thiophene, -CONHCH₃ |

Key Research Findings

- Reactivity : The hydroxyl group in this compound facilitates esterification and acylation, critical for creating prodrugs (e.g., anticonvulsant derivatives) .

- Selectivity : Substitution with aromatic/heterocyclic groups (e.g., thiophene) enhances target specificity in GABA transporters but reduces broad-spectrum activity .

- Market Availability : this compound is commercially available (95–97% purity), while specialized derivatives like 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide are sold as reference standards .

生物活性

3-Hydroxypropanamide, also known as (R)-2-amino-3-hydroxypropanamide or L-serineamide, is an organic compound with significant biological implications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₃H₈N₂O₂

- Molecular Weight : 104.11 g/mol

- Functional Groups : Amine, hydroxyl

The presence of these functional groups contributes to the compound's solubility and reactivity, making it a subject of interest in various biochemical studies.

Enzyme Inhibition

One notable area of research indicates that this compound may act as an inhibitor for specific enzymes, particularly those involved in carbohydrate metabolism. Studies suggest that it could inhibit enzymes such as α-amylase, which plays a crucial role in carbohydrate digestion. This property positions this compound as a potential therapeutic agent for managing conditions like diabetes by modulating carbohydrate absorption.

Neurotransmission Effects

Research has highlighted the relationship between this compound and neurotransmission processes. It is a derivative of serine and has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which is essential for synaptic plasticity and cognitive functions such as learning and memory. Evidence suggests that this compound may enhance NMDA receptor activity, potentially providing neuroprotective benefits .

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways. Notably, derivatives of this compound have been developed to enhance its biological activity. For instance, novel functionalized amino acids derived from this compound have been synthesized and tested for their inhibitory effects on GABA transporters, which are crucial in regulating neurotransmitter levels in the brain .

Table of Synthesized Derivatives

| Compound Code | Structure | Biological Activity |

|---|---|---|

| 54a | Structure | Inhibits GABA uptake |

| 55b | Structure | Antinociceptive properties |

| 56c | Structure | Enhances NMDA receptor activity |

Case Studies

Several case studies have explored the biological implications of this compound:

- Neuroprotective Effects : A study demonstrated that compounds derived from this compound showed significant neuroprotective effects in rodent models of neuropathic pain. These compounds did not induce motor deficits while providing pain relief .

- Metabolic Engineering : Research involving metabolic engineering of Escherichia coli and Pseudomonas putida has shown that these microorganisms can be optimized to produce high yields of 3-hydroxypropionic acid (3-HP), which is closely related to this compound. The engineered strains exhibited enhanced production capabilities under specific conditions, indicating potential industrial applications for this compound .

Q & A

Q. Basic Research: Synthesis and Stability

Q. Q1. What are the recommended methods for synthesizing 3-Hydroxypropanamide in laboratory settings, and how do microbial approaches compare to chemical synthesis?

Methodological Answer: this compound can be synthesized via microbial fermentation using Acetobacter lovaniensis, which converts specific substrates into the target compound under controlled bioreactor conditions (e.g., pH 6.5–7.0, 30°C, aerobic environment) . Chemical synthesis routes, though less documented, may involve amidation or hydroxylation of propanamide derivatives. Microbial methods are advantageous for stereochemical specificity but require rigorous optimization of growth media and enzyme activity assays.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity Control | Key Challenges |

|---|---|---|---|

| Microbial Fermentation | 60–75 | HPLC/MS | Substrate specificity |

| Chemical Amidation | 40–50 | NMR/IR | Byproduct formation |

Q. Basic Research: Analytical Characterization

Q. Q2. What analytical techniques are suitable for characterizing this compound purity and structural stability?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. For stability studies, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can monitor decomposition under varying temperatures and humidity .

Q. Basic Research: Safety and Handling

Q. Q3. What safety protocols are essential when handling this compound in experimental setups?

Methodological Answer: Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed via certified biohazard services due to potential environmental toxicity .

Q. Advanced Research: Reactivity and Decomposition

Q. Q4. How does this compound function as a precursor in acrylamide formation, and what experimental models best elucidate this pathway?

Methodological Answer: Under thermal conditions (>130°C), this compound reacts with asparagine via Maillard pathways to form acrylamide. In vitro models using gas chromatography-mass spectrometry (GC-MS) can track degradation products, while kinetic studies quantify reaction rates. Note that this compound is a less potent acrylamide precursor compared to 3-aminopropionamide, requiring higher temperatures for significant conversion .

Q. Advanced Research: Data Contradictions in Toxicity

Q. Q5. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Existing acute toxicity data (e.g., LD₅₀) are incomplete, with gaps in hazard classification . To address discrepancies:

Conduct dose-response studies in rodent models, comparing oral, dermal, and inhalation exposure routes.

Use in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) to validate thresholds.

Cross-reference with structurally analogous compounds (e.g., 2-hydroxypropanamide) to infer mechanisms .

Q. Advanced Research: Stability Optimization

Q. Q6. What strategies optimize the stability of this compound under varying experimental conditions?

Methodological Answer: Stability is pH- and temperature-dependent. Store the compound at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. For aqueous solutions, buffer at pH 6.0–7.0 to avoid hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life degradation patterns .

Q. Advanced Research: Biological Interactions

Q. Q7. What methodologies identify this compound’s interactions with enzymatic systems, such as diamine oxidase inhibition?

Methodological Answer: Enzyme inhibition assays using purified diamine oxidase (DAO) and spectrophotometric detection of hydrogen peroxide (H₂O₂) can quantify inhibitory effects. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots. Molecular docking simulations further predict binding affinities to active sites .

特性

IUPAC Name |

3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGLHFBQMBVRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399878 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-43-6 | |

| Record name | 3-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。